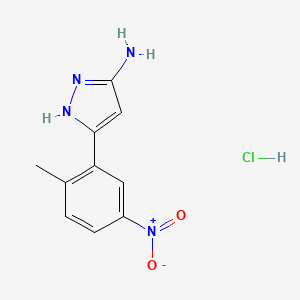
5-Bromo-4-(5-chloro-2-methylphenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33022618 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, making it a subject of interest in chemical research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022618 typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts. Common conditions include refluxing in organic solvents, maintaining an inert atmosphere, and using specific catalysts to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of MFCD33022618 is scaled up using large reactors and continuous flow processes. The key steps include:
Bulk Reactants: Large quantities of starting materials are used to ensure a high yield of the product.
Optimized Conditions: Industrial processes are optimized for efficiency, including the use of high-pressure reactors, automated control systems, and efficient catalysts.
Purification and Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions: MFCD33022618 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
MFCD33022618 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science research.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: MFCD33022618 is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of MFCD33022618 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Altering Cellular Processes: It can influence cellular processes such as gene expression, protein synthesis, and cell division.
類似化合物との比較
- Compound A: Known for its similar functional groups but different reactivity.
- Compound B: Shares structural motifs but has different biological activity.
- Compound C: Similar in terms of industrial applications but differs in chemical stability.
This detailed article provides a comprehensive overview of MFCD33022618, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H8BrClN2O |
|---|---|
分子量 |
299.55 g/mol |
IUPAC名 |
5-bromo-4-(5-chloro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-6-2-3-7(13)4-8(6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChIキー |
LWEVWPAMZJGNPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


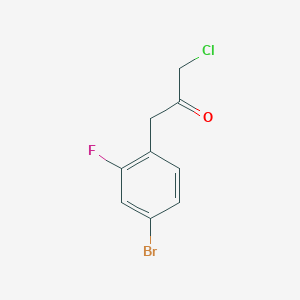
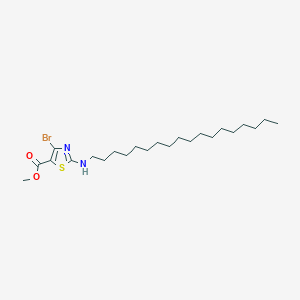
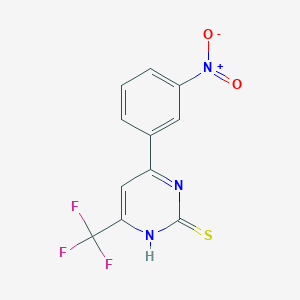
![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
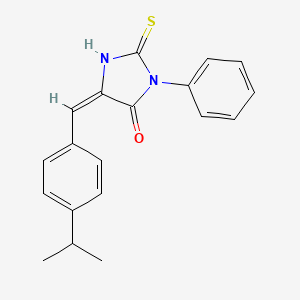
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)

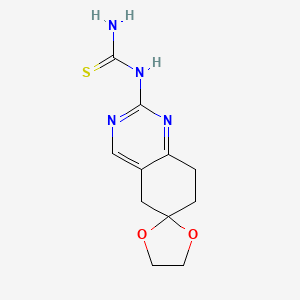
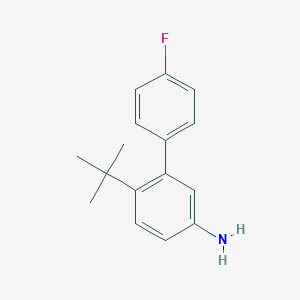
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
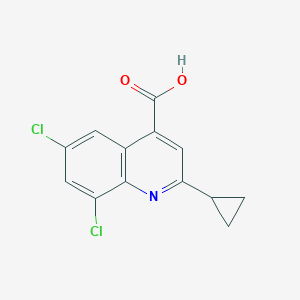
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
